molecular formula C23H20BrN5O2S B12036688 N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12036688
M. Wt: 510.4 g/mol
InChI Key: KKBNQXUJLSNBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, a pyridinyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is often introduced through a nucleophilic substitution reaction, where a bromine atom is substituted onto a phenyl ring.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl derivative with the triazole intermediate, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Assembly: The final step involves the coupling of the triazole intermediate with the bromophenyl and ethoxyphenyl groups under controlled conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Research: It is used in studies investigating the interaction of triazole derivatives with biological targets such as proteins and nucleic acids.

    Chemical Biology: The compound serves as a probe to study the mechanisms of action of triazole-containing molecules in biological systems.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or disrupt protein-protein interactions. The bromophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-chlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromophenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity in substitution reactions, while the ethoxyphenyl group may improve its solubility and bioavailability. The triazole ring is a versatile moiety that can engage in various interactions, making this compound a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C23H20BrN5O2S

Molecular Weight

510.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20BrN5O2S/c1-2-31-20-11-9-19(10-12-20)29-22(16-4-3-13-25-14-16)27-28-23(29)32-15-21(30)26-18-7-5-17(24)6-8-18/h3-14H,2,15H2,1H3,(H,26,30)

InChI Key

KKBNQXUJLSNBGY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.